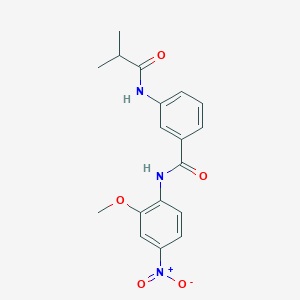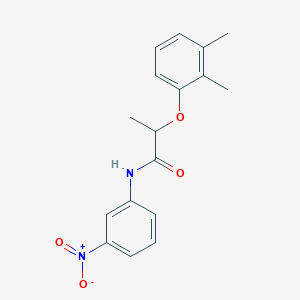![molecular formula C18H18N4O4S B4059097 4-methyl-3-nitro-N-(4-{[(propionylamino)carbonothioyl]amino}phenyl)benzamide](/img/structure/B4059097.png)
4-methyl-3-nitro-N-(4-{[(propionylamino)carbonothioyl]amino}phenyl)benzamide
Descripción general
Descripción
4-methyl-3-nitro-N-(4-{[(propionylamino)carbonothioyl]amino}phenyl)benzamide, also known as MPAC, is a chemical compound that has been studied for its potential applications in scientific research. MPAC belongs to the class of compounds known as thioamides, which have been shown to exhibit various biological activities.
Aplicaciones Científicas De Investigación
Chemical Synthesis and Characterization
- Research on desulfurization reactions of specific nitro-N, diphenyl-isothiazolimines has led to the formation of various intermediate and final products, such as amidine derivatives and thioamide compounds, showcasing the complexity and potential for diverse chemical transformations in similar compounds (Argilagos et al., 1998).
- A study on chain-growth polycondensation for synthesizing well-defined aramides and block copolymers containing aramide with low polydispersity reveals the potential of advanced polymerization techniques in creating novel materials with specific properties (Yokozawa et al., 2002).
Biological Evaluation and Antitumor Agents
- The synthesis and evaluation of benzothiazole derivatives as potent antitumor agents highlight the ongoing search for new compounds with selective cytotoxicity against tumorigenic cell lines, which is crucial in the development of cancer therapeutics (Yoshida et al., 2005).
Enzyme Inhibition Studies
- Research into novel acridine and bis acridine sulfonamides demonstrates their effective inhibitory activity against specific isoforms of the enzyme carbonic anhydrase, indicating the potential for these compounds in therapeutic applications targeting enzyme-related disorders (Ulus et al., 2013).
Advanced Chemical Reactions
- Studies on direct carbonylation reactions using aminoquinoline benzamides under specific conditions illustrate the innovative approaches to synthesizing imides and other compounds, showcasing the versatility and potential of palladium-catalyzed processes in organic synthesis (Grigorjeva & Daugulis, 2014).
Propiedades
IUPAC Name |
4-methyl-3-nitro-N-[4-(propanoylcarbamothioylamino)phenyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N4O4S/c1-3-16(23)21-18(27)20-14-8-6-13(7-9-14)19-17(24)12-5-4-11(2)15(10-12)22(25)26/h4-10H,3H2,1-2H3,(H,19,24)(H2,20,21,23,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XTCUFGCLKNMWGI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)NC(=S)NC1=CC=C(C=C1)NC(=O)C2=CC(=C(C=C2)C)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N4O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-(4-{[4-(4-ethoxyphenyl)-1-phthalazinyl]amino}phenoxy)acetamide](/img/structure/B4059016.png)
![methyl 3-(2-furylmethyl)-4-oxo-2-{[(4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl)methyl]thio}-3,4-dihydro-7-quinazolinecarboxylate](/img/structure/B4059030.png)

![N-(3-methoxyphenyl)-3-(1-{[2-(methylthio)-5-pyrimidinyl]methyl}-4-piperidinyl)propanamide](/img/structure/B4059041.png)




![4-(4-phenyl-8-quinolinyl)-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione](/img/structure/B4059072.png)
![N-[4-(4-fluorophenyl)-5-methyl-1,3-thiazol-2-yl]-3,5-dimethoxybenzamide](/img/structure/B4059076.png)
![1-[2-(3,5-dimethylphenoxy)propanoyl]-4-(2-methoxyphenyl)piperazine](/img/structure/B4059084.png)
![5-{[5-(4-bromophenyl)-2-furyl]methylene}-1-(2-furylmethyl)-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B4059104.png)
![3-hydroxy-3-[2-(2-hydroxyphenyl)-2-oxoethyl]-1-isopropyl-1,3-dihydro-2H-indol-2-one](/img/structure/B4059113.png)
![4-bromophenyl (3,5-dioxo-4-azatetracyclo[5.3.2.0~2,6~.0~8,10~]dodec-11-en-4-yl)acetate](/img/structure/B4059118.png)